Sodium Ethanesulfinate

Description

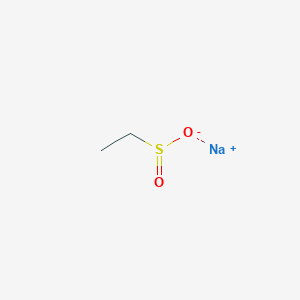

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;ethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIVVFQECQYHOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629330 | |

| Record name | Sodium ethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20035-08-9 | |

| Record name | Sodium ethanesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ethanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Ethanesulfinate: A Compound of Limited Public Data

This guide will proceed by first establishing the theoretical identity of Sodium Ethanesulfinate (B1267084) and then, due to the lack of specific experimental data, will provide a comparative analysis with the well-documented properties of Sodium Methanesulfinate (B1228633) and Sodium Ethanesulfonate. This comparative approach will offer valuable insights for researchers, scientists, and drug development professionals who may be working with related sulfinate and sulfonate compounds.

Identification and Structure of Sodium Ethanesulfinate

This compound is the sodium salt of ethanesulfinic acid. Its chemical formula is C₂H₅NaO₂S. The ethanesulfinate anion consists of an ethyl group attached to a sulfur atom, which is double-bonded to one oxygen atom and single-bonded to another oxygen atom bearing a negative charge. This anion forms an ionic bond with a sodium cation (Na⁺).

Molecular Structure:

-

Chemical Name: this compound

-

Synonyms: Ethanesulfinic acid sodium salt

-

Molecular Formula: C₂H₅NaO₂S

-

CAS Number: Not definitively assigned or widely indexed.

Comparative Analysis of Physical and Chemical Properties

Due to the absence of specific experimental data for this compound, the following tables summarize the known properties of the closely related compounds: Sodium Methanesulfinate and Sodium Ethanesulfonate. These tables are intended to provide a reference point for estimating the potential properties of this compound.

Table 1: Physical Properties of Related Sodium Alkyl-Sulfur Compounds

| Property | Sodium Methanesulfinate | Sodium Ethanesulfonate |

| CAS Number | 20277-69-4[1] | 5324-47-0[2] |

| Molecular Formula | CH₃NaO₂S[3] | C₂H₅NaO₃S[2] |

| Molecular Weight | 102.09 g/mol [3][4] | 132.12 g/mol [2] |

| Appearance | White to light beige crystalline powder[5] | White solid |

| Melting Point | 222-226 °C (decomposes)[5][6] | 267-270 °C (decomposes)[7][8] |

| Boiling Point | 256.4 °C at 760 mmHg[5] | 394.9 °C at 760 mmHg[8] |

| Solubility | Soluble in water; slightly soluble in methanol[5][6] | Soluble in water |

Table 2: Chemical Properties and Reactivity of Related Sodium Alkyl-Sulfur Compounds

| Property | Sodium Methanesulfinate | Sodium Ethanesulfonate |

| Chemical Class | Aliphatic sodium sulfinate[5] | Aliphatic sodium sulfonate |

| Reactivity | Known for its reducing properties and use in organic synthesis, such as in the preparation of sulfonamides.[1] It can undergo conjugate addition to vinyl heterocycles and cross-coupling reactions with aryl boronic acids.[5] | Generally stable and non-reactive under normal conditions. Used as a buffering agent and in the formation of drug salts to improve solubility and stability.[7] |

| Stability | Generally stable under normal conditions, but is air and moisture sensitive (hygroscopic).[1][5] | Stable and non-volatile.[7] |

Potential Experimental Protocols

While specific experimental protocols for this compound are not available, methodologies for the synthesis and analysis of related sulfinates can be extrapolated.

Synthesis:

A common method for the synthesis of sodium sulfinates involves the reduction of the corresponding sulfonyl chloride.[9] For this compound, this would theoretically involve the reduction of ethanesulfonyl chloride. Another approach is the reaction of an alkyl halide with a sulfite (B76179) salt.

A generalized experimental workflow for the synthesis of a sodium alkyl sulfinate is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization:

The characterization of this compound would likely involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals corresponding to the ethyl group protons. ¹³C NMR would show peaks for the two carbon atoms of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic strong absorption bands for the S=O and S-O bonds of the sulfinate group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the ethanesulfinate anion.

Potential Applications in Drug Development

Sulfonate salts are widely utilized in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.[10] While there is no specific information on the use of this compound, sulfinates, in general, are versatile building blocks in organic synthesis for the preparation of various organosulfur compounds.[9]

The logical relationship for considering the use of a sulfinate or sulfonate salt in drug development is outlined in the following diagram.

Caption: Decision pathway for using sulfonate/sulfinate salts in drug development.

Conclusion

References

- 1. CAS 20277-69-4: Sodium methanesulfinate | CymitQuimica [cymitquimica.com]

- 2. Sodium ethanesulphonate | C2H5NaO3S | CID 4192170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. Sodium methanesulfinate | 20277-69-4 [chemicalbook.com]

- 7. ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]

- 8. lookchem.com [lookchem.com]

- 9. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 10. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral and Application Data for Sodium Ethanesulfinate (CAS 20035-08-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectral data for Sodium Ethanesulfinate (B1267084) (CAS 20035-08-9) and details the general experimental protocols for obtaining such data. Furthermore, it illustrates the role of sodium ethanesulfinate as a versatile reagent in organic synthesis.

Spectral Data

Currently, publicly available experimental spectral data for this compound is limited. However, predicted ¹H NMR data has been reported and is presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Parameter | Value |

| Nucleus | ¹H |

| Frequency | 270 MHz |

| Solvent | D₂O with DSS |

| Chemical Shift (δ) | 1.08 ppm (triplet) |

| 2.33 ppm (quartet) | |

| Integration | 3H |

| 2H | |

| Multiplicity | Triplet (t) |

| Quartet (q) | |

| Assignment | -CH₃ |

| -CH₂- |

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring NMR, FT-IR, and Mass Spectrometry data for sodium alkylsulfinates like this compound. These protocols are based on standard laboratory practices for the analysis of organic salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The choice of solvent is critical as residual solvent signals may interfere with the analyte peaks.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS or DSS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or ethanol).

-

Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with the ionization technique (e.g., methanol, acetonitrile, or water for electrospray ionization). The concentration should be in the low µg/mL range.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode. For a sodium salt, negative ion mode is often informative for observing the [M-Na]⁻ ion.

-

If fragmentation data is required, perform tandem mass spectrometry (MS/MS) experiments by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Synthetic Applications of this compound

This compound is a valuable and versatile building block in organic synthesis. It serves as a precursor for the introduction of the ethylsulfonyl (-SO₂Et), ethylsulfenyl (-SEt), or ethylsulfinyl (-SOEt) moieties into various organic molecules. This versatility allows for the synthesis of a wide range of organosulfur compounds, including sulfones, sulfonamides, and thiosulfonates.

The Versatile Role of Sodium Ethanesulfinate in Organic Synthesis: A Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na) has emerged as a highly versatile and valuable reagent in modern organic synthesis. Its multifaceted reactivity allows it to participate in a wide array of chemical transformations, acting as a potent nucleophile, a precursor to highly reactive sulfonyl radicals, and a key building block in the construction of sulfone-containing molecules. This technical guide provides an in-depth exploration of the core mechanisms of action of sodium ethanesulfinate, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. Understanding these fundamental pathways is crucial for researchers in drug discovery and development, as the sulfone and sulfonamide moieties are prevalent in a multitude of pharmaceutically active compounds.

Core Mechanisms of Action

This compound's utility in organic synthesis stems from its ability to react through several distinct mechanistic pathways, primarily dictated by the reaction conditions and the nature of the other reactants. The key mechanisms include nucleophilic substitution, radical-mediated reactions, and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Action: The Sₙ2 and Michael Addition Pathways

In the presence of suitable electrophiles, the sulfinate anion of this compound acts as a potent sulfur-centered nucleophile. This reactivity is harnessed in two major classes of reactions: nucleophilic substitution (Sₙ2) and Michael additions.

1.1.1. Sₙ2 Reactions for Ethyl Sulfone Synthesis

This compound readily participates in Sₙ2 reactions with alkyl halides to furnish ethyl sulfones. The reaction proceeds via a backside attack of the sulfinate anion on the electrophilic carbon of the alkyl halide, leading to the displacement of the leaving group and the formation of a new carbon-sulfur bond.[1]

-

General Reaction: R-X + CH₃CH₂SO₂Na → R-SO₂CH₂CH₃ + NaX (where R = alkyl, benzyl; X = halide)

The efficacy of this reaction is influenced by the nature of the leaving group and the steric hindrance around the electrophilic center, as is typical for Sₙ2 reactions.[2][3]

1.1.2. Michael Addition to α,β-Unsaturated Systems

This compound can also act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, and other electron-deficient alkenes.[4][5] This reaction provides a direct route to β-sulfonyl compounds, which are valuable intermediates in organic synthesis. The reaction is typically base-catalyzed to enhance the nucleophilicity of the sulfinate.[6]

-

General Reaction: R-CH=CH-C(=O)R' + CH₃CH₂SO₂Na → R-CH(SO₂CH₂CH₃)-CH₂-C(=O)R'

Radical Pathways: Harnessing the Ethylsulfonyl Radical

Under oxidative conditions, this compound can generate the highly reactive ethylsulfonyl radical (CH₃CH₂SO₂•). This radical species can then engage in a variety of transformations, most notably addition to unsaturated systems and in photocatalytic cycles.

1.2.1. Radical Addition to Alkenes and Alkynes

The ethylsulfonyl radical can add to alkenes and alkynes, initiating a radical chain reaction that leads to the formation of sulfonylated products.[7][8] This process is often initiated by chemical initiators or through photoredox catalysis.[9]

1.2.2. Photocatalytic Generation and Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from sodium sulfinates under mild conditions.[10][11] In a typical cycle, a photocatalyst, upon excitation by light, oxidizes the sulfinate anion to the corresponding sulfonyl radical. This radical can then participate in various synthetic transformations, including cross-coupling and cyclization reactions.[9]

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound can serve as a coupling partner in transition metal-catalyzed cross-coupling reactions to form C-S bonds. Copper and palladium are the most commonly employed catalysts for these transformations.[4][12]

1.3.1. Copper-Catalyzed Sulfonylation

Copper catalysts, often in the presence of a suitable ligand, can mediate the coupling of this compound with aryl halides, vinyl halides, and organoboronic acids to produce the corresponding ethyl sulfones.[13][14] The catalytic cycle is believed to involve the formation of a copper(I)-sulfinate intermediate.

1.3.2. Palladium-Catalyzed Desulfinative Coupling

In some instances, this compound can be used in palladium-catalyzed reactions where it acts as a source of sulfur dioxide or as a sulfonylating agent in desulfinative cross-coupling reactions.[13]

Quantitative Data Presentation

The following tables summarize representative quantitative data for reactions involving this compound and analogous aliphatic sulfinates.

| Entry | Electrophile | Product | Yield (%) | Reference |

| 1 | Benzyl bromide | Benzyl ethyl sulfone | 73 (with NaN₃) | [15] |

| 2 | 1-Bromobutane | Butyl ethyl sulfone | High (general) | [1] |

| 3 | 2-Iodopyridine | 2-(Ethylsulfonyl)pyridine | 50 (with SMOPS) | [16] |

Table 1: Synthesis of Ethyl Sulfones via Nucleophilic Substitution.

| Entry | Amine | Product | Yield (%) | Reference |

| 1 | n-Propylamine | N-Propylethanesulfonamide | 68 (with Na p-toluenesulfinate) | [17] |

| 2 | Benzylamine | N-Benzylethanesulfonamide | High (general) | [18] |

| 3 | Aniline | N-Phenylethanesulfonamide | Good to Excellent | [19] |

Table 2: Synthesis of Ethanesulfonamides.

| Entry | Alkene/Alkyne | Product | Yield (%) | Reference |

| 1 | Styrene | 2-Phenyl-1-(ethylsulfonyl)ethanol | Good (general) | [20] |

| 2 | Phenylacetylene | (E)-1-Phenyl-2-(ethylsulfonyl)ethene | 53 (with Na ethanesulfinate) | [8] |

Table 3: Radical and Photocatalytic Additions.

Experimental Protocols

General Procedure for the Synthesis of Ethyl Sulfones via Sₙ2 Reaction

To a solution of the alkyl halide (1.0 mmol) in a suitable solvent such as DMF or DMSO (5 mL) is added this compound (1.2 mmol). The reaction mixture is stirred at a specified temperature (ranging from room temperature to 80 °C) for a period of 2 to 24 hours, while being monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for the Synthesis of Ethanesulfonamides

In a sealed tube, this compound (0.2 mmol), the corresponding amine (0.3 mmol), and an iodine source such as NH₄I (0.2 mmol) are combined in acetonitrile (B52724) (2 mL).[17] The mixture is stirred at 80 °C for 12 hours.[17] After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate (B1220275) solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the desired sulfonamide.[18]

Preparation of this compound

This compound can be prepared by the reduction of ethanesulfonyl chloride. A typical procedure involves the reaction of ethanesulfonyl chloride with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution.[21] Alternatively, it can be synthesized from the corresponding thiol or disulfide through oxidation and subsequent reduction.[21]

Visualization of Mechanisms and Workflows

Reaction Mechanisms

Caption: Sₙ2 reaction of this compound with an alkyl halide.

Caption: Michael addition of this compound.

Caption: Generation of ethylsulfonyl radical via photoredox catalysis.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of ethyl sulfones.

Role in Drug Development

The sulfone and sulfonamide functional groups are key pharmacophores found in numerous approved drugs, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties. This compound, as a readily available and versatile precursor to these moieties, plays a significant role in the synthesis of new chemical entities (NCEs) for drug discovery programs. Its predictable reactivity and the stability of the resulting products make it an attractive reagent for the construction of compound libraries for high-throughput screening.

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of the modern organic chemist. Its ability to act as a nucleophile in Sₙ2 and Michael reactions, as well as a precursor to the ethylsulfonyl radical under oxidative or photocatalytic conditions, provides access to a diverse range of valuable sulfone and sulfonamide-containing molecules. The transition metal-catalyzed coupling reactions further expand its synthetic utility. A thorough understanding of these fundamental mechanisms of action is paramount for researchers and professionals in the field of drug development and organic synthesis, enabling the rational design of synthetic routes to novel and medicinally relevant compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Iodine-mediated photoinduced tuneable disulfonylation and sulfinylsulfonylation of alkynes with sodium arylsulfinates - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02011H [pubs.rsc.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 10. ETHYL PHENYL SULFIDE(622-38-8) 1H NMR spectrum [chemicalbook.com]

- 11. Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Ethanesulfonamide | C2H7NO2S | CID 73702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Copper(II)-Catalyzed Alkene Aminosulfonylation with Sodium Sulfinates For the Synthesis of Sulfonylated Pyrrolidones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cssp.chemspider.com [cssp.chemspider.com]

- 16. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. par.nsf.gov [par.nsf.gov]

- 20. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of Sodium Ethanesulfinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethanesulfinate (B1267084) (C₂H₅NaO₂S) is an organosulfur compound belonging to the sulfinate salt family. These compounds are valuable in organic synthesis, serving as versatile building blocks for the creation of sulfones, sulfonamides, and other sulfur-containing molecules.[1][2] Their utility in drug development and materials science is often dependent on their solubility characteristics, which govern reaction conditions, purification methods, and formulation strategies.

This technical guide addresses the solubility of sodium ethanesulfinate in common organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on providing a qualitative assessment based on related compounds and established chemical principles. Furthermore, it offers a detailed, generalized experimental protocol for researchers to determine these solubility values in their own laboratories.

Core Concepts: Understanding Solubility of Sulfinate Salts

The solubility of a salt like this compound is dictated by the interplay between the lattice energy of its crystal structure and the solvation energy provided by the solvent. As an ionic compound, it is composed of a sodium cation (Na⁺) and an ethanesulfinate anion (CH₃CH₂SO₂⁻).

Its solubility in a given organic solvent is influenced by several factors:

-

Solvent Polarity : The principle of "like dissolves like" is paramount. Polar solvents are generally more effective at solvating ions. The ethanesulfinate anion has a polar sulfinyl group, while the ethyl group provides some nonpolar character.

-

Hydrogen Bonding : Solvents capable of hydrogen bonding (e.g., alcohols) can interact strongly with the oxygen atoms of the sulfinate group, enhancing solubility.

-

Dielectric Constant : Solvents with a higher dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, favoring dissolution.

-

Temperature : The solubility of most solids in liquids increases with temperature, as the additional energy helps to overcome the crystal lattice energy. This principle is commonly exploited in recrystallization procedures.

Qualitative Solubility Assessment

While specific quantitative data for this compound is not readily found, inferences can be drawn from literature concerning similar sulfinate salts:

-

Alcohols (Methanol, Ethanol) : Sodium methanesulfinate (B1228633), a close structural analog, is reported to be soluble in water and alcohol.[3] Furthermore, various aromatic sodium sulfinates are frequently recrystallized from ethanol (B145695) or ethanol-water mixtures.[1][4] This strongly suggests that this compound is likely to exhibit appreciable solubility in lower-chain alcohols like methanol (B129727) and ethanol, with solubility increasing at higher temperatures.

-

Ethers (Diethyl Ether, Dioxane) : Recrystallization of some sulfinate salts has been performed using ethanol-ether and dioxane-ether solvent systems, where the ether acts as an anti-solvent.[4] This implies that this compound likely has low solubility in ethers alone.

-

Aprotic Polar Solvents (DMF, DMSO, Acetonitrile) : While direct data is unavailable, the polar nature of these solvents suggests they may be capable of dissolving this compound to some extent. A patent mentions acetonitrile (B52724) as a possible organic solvent in the preparation of sulfinates.[5]

-

Nonpolar Solvents (Hexane, Toluene) : Due to its ionic nature, this compound is expected to be virtually insoluble in nonpolar solvents.

Based on this analysis, a qualitative solubility profile can be summarized as follows:

| Solvent Class | Common Examples | Expected Qualitative Solubility | Rationale |

| Protic Polar Solvents | Water, Methanol, Ethanol | Soluble to Highly Soluble | Strong ion-dipole interactions and hydrogen bonding. Analogs like sodium methanesulfinate are soluble in alcohols.[3] |

| Aprotic Polar Solvents | Acetone, Acetonitrile, DMF | Sparingly Soluble to Soluble | Capable of ion-dipole interactions, but lack hydrogen bond donation. Often used in synthesis involving sulfinate salts.[5] |

| Ethers | Diethyl Ether, THF, Dioxane | Slightly Soluble to Insoluble | Lower polarity and limited ability to solvate ions. Used as anti-solvents for recrystallization of related salts.[4] |

| Halogenated Solvents | Dichloromethane, Chloroform | Insoluble | Low polarity and inability to effectively solvate ionic species. |

| Nonpolar Solvents | Hexane, Toluene, Benzene | Insoluble | "Like dissolves like" principle; large mismatch in polarity between the ionic salt and the nonpolar solvent. |

Note: This table represents an inferred profile. Experimental verification is required for quantitative assessment.

Experimental Protocols for Solubility Determination

Determining the quantitative solubility of this compound requires a systematic experimental approach. The following protocol outlines the widely used isothermal equilibrium method.

Principle

A supersaturated solution of the solute (this compound) in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of the dissolved solute is measured.

Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, or Gravimetric analysis setup)

Procedure

-

Sample Preparation : Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Seal the vial tightly and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration : After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Concentration Analysis (Gravimetric Method) : a. Weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent under reduced pressure or in a fume hood at a gentle temperature. c. Once all the solvent has been removed, weigh the vial again to determine the mass of the dissolved this compound. d. Calculate the solubility in grams per 100 g of solvent or other desired units.

-

Concentration Analysis (Chromatographic Method) : a. Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase. b. Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of this compound. c. Calculate the original concentration in the saturated solution.

-

Data Reporting : Report the solubility as a quantitative value (e.g., g/100 mL, mg/mL, or mol/L) at the specified temperature. For comprehensive studies, repeat the procedure at various temperatures.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Caption: Diagram 1: Experimental Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains elusive in the surveyed literature, a qualitative assessment based on the behavior of analogous sulfinate salts provides valuable guidance for researchers. It is reasonable to expect good solubility in polar protic solvents like methanol and ethanol and limited solubility in nonpolar solvents. For drug development and process chemistry applications where precise values are necessary, the provided experimental protocol offers a robust framework for determining the solubility of this compound across a range of solvents and temperatures. This foundational data is critical for designing effective reaction, purification, and formulation processes.

References

- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 2. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 3. SODIUM METHANESULFONATE CAS#: 2386-57-4 [m.chemicalbook.com]

- 4. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 5. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]

Stability and Storage of Sodium Ethanesulfinate Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for sodium ethanesulfinate (B1267084) powder. Due to the limited availability of specific public data on sodium ethanesulfinate, this document combines information from safety data sheets for similar compounds, general knowledge of sulfinate salt chemistry, and established protocols for pharmaceutical stability testing to offer a thorough technical resource.

Chemical and Physical Properties

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Citation |

| Appearance | White to light beige powder | [1] |

| Solubility | Soluble in water, slightly soluble in methanol. | [1] |

| Sensitivity | Likely sensitive to air and moisture (hygroscopic). | [1] |

Stability Profile

The stability of this compound powder is influenced by several factors, primarily moisture, air (oxygen), light, and temperature.

Hygroscopicity

Sulfinate salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This absorption of water can lead to physical changes in the powder, such as clumping, and can also facilitate chemical degradation.

Oxidative Stability

A primary degradation pathway for sulfinate salts is oxidation. In the presence of air, the sulfinate anion can be oxidized to the corresponding sulfonate. This transformation would result in the formation of sodium ethanesulfonate. This oxidative degradation can be accelerated by the presence of moisture and light.

Thermal Stability

While specific thermal decomposition data for this compound is not available, information on similar compounds suggests that decomposition occurs at elevated temperatures. For instance, sodium methanesulfinate (B1228633) has a reported decomposition temperature in the range of 222-226 °C.[1]

Photostability

Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation pathways. Therefore, it is crucial to protect this compound powder from light.

Potential Degradation Pathway

The most probable degradation pathway for this compound under typical storage and handling conditions is oxidation to sodium ethanesulfonate.

Caption: Oxidation of this compound to sodium ethanesulfonate.

Recommended Storage Conditions

Based on the stability profile, the following storage conditions are recommended to ensure the integrity and longevity of this compound powder.

Table 2: Recommended Storage Conditions for this compound Powder

| Parameter | Recommendation | Rationale | Citation |

| Temperature | 2°C to 8°C | To minimize thermal degradation and slow down potential chemical reactions. | |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation by atmospheric oxygen. | [1] |

| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hygroscopic water absorption, which can lead to physical changes and chemical degradation. | |

| Light | Protect from light. | To prevent photo-degradation. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to definitively determine the shelf-life and optimal storage conditions for this compound powder. The following outlines a general experimental approach based on established pharmaceutical stability testing guidelines.

Long-Term Stability Study

-

Objective: To evaluate the physical and chemical stability of the powder under recommended storage conditions over an extended period.

-

Conditions: 2°C ± 2°C and 8°C ± 2°C.

-

Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Tests: Appearance, water content (Karl Fischer titration), assay of this compound, and identification and quantification of degradation products (e.g., sodium ethanesulfonate) using a stability-indicating analytical method (e.g., HPLC).

Accelerated Stability Study

-

Objective: To predict the long-term stability by subjecting the powder to stress conditions.

-

Conditions: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.

-

Time Points: 0, 1, 2, 3, and 6 months.

-

Tests: Same as for the long-term stability study.

Forced Degradation Studies

-

Objective: To identify potential degradation products and establish the intrinsic stability of the molecule. This helps in developing and validating a stability-indicating analytical method.

-

Conditions:

-

Acidic: Exposure to a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature.

-

Basic: Exposure to a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.

-

Oxidative: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal: Heating the powder at a high temperature (e.g., 80°C) for a defined period.

-

Photolytic: Exposing the powder to light of a specified wavelength and intensity.

-

-

Analysis: The stressed samples should be analyzed for the formation of degradation products.

Caption: A logical workflow for assessing the stability of a chemical powder.

Conclusion

While specific stability data for this compound powder is limited, a conservative approach to storage is recommended based on the known properties of sulfinate salts. To ensure the material's quality and integrity, it should be stored at refrigerated temperatures, under an inert and dry atmosphere, and protected from light. For applications requiring well-defined stability, a comprehensive stability testing program, as outlined in this guide, is essential to establish a definitive shelf-life and optimal storage conditions.

References

The Ethylsulfonyl Radical: A Technical Guide to its Generation from Sodium Ethanesulfinate and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethylsulfonyl radical (EtSO₂•) is a valuable reactive intermediate in organic synthesis, enabling the introduction of the ethylsulfonyl moiety into a wide range of molecular scaffolds. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate the physicochemical and biological properties of molecules. Sodium ethanesulfinate (B1267084) (EtSO₂Na) has emerged as a convenient, stable, and versatile precursor for the generation of the ethylsulfonyl radical. This technical guide provides an in-depth overview of the methods for generating ethylsulfonyl radicals from sodium ethanesulfinate, their subsequent reactions, and their applications, with a particular focus on data-driven insights and detailed experimental protocols.

Introduction to this compound as an Ethylsulfonyl Radical Source

This compound is an easily handled, crystalline solid that serves as a practical source of the ethylsulfonyl radical. Compared to other precursors like sulfonyl chlorides, sulfinates are generally less corrosive and more stable. The generation of the ethylsulfonyl radical from this compound typically proceeds via a single-electron transfer (SET) oxidation, which can be achieved through various methods, including photocatalysis and electrochemistry. This approach avoids the use of harsh reagents and offers a milder alternative for the formation of C-S bonds.

Generation of Ethylsulfonyl Radicals

The conversion of this compound to the ethylsulfonyl radical is a key step that initiates a cascade of useful synthetic transformations. The two primary methods for this conversion are detailed below.

Photocatalytic Generation

Visible-light photoredox catalysis has become a powerful tool for the generation of radicals under mild conditions. In this context, a photocatalyst, upon excitation by light, can oxidize this compound to the corresponding ethylsulfonyl radical.

General Workflow for Photocatalytic Generation:

Caption: Photocatalytic generation of the ethylsulfonyl radical.

Electrochemical Generation

Electrochemistry offers a reagent-free method for the oxidation of this compound. By applying a controlled potential at an anode, direct oxidation of the sulfinate anion can occur, generating the ethylsulfonyl radical. This method is highly tunable and can often be performed in environmentally benign solvent systems.[1]

General Workflow for Electrochemical Generation:

Caption: Electrochemical generation of the ethylsulfonyl radical.

Reactions of Ethylsulfonyl Radicals

Once generated, ethylsulfonyl radicals readily participate in a variety of chemical transformations, most notably addition reactions to unsaturated systems and cyclization cascades.

Addition to Alkenes and Alkynes

The addition of ethylsulfonyl radicals to carbon-carbon double and triple bonds is a highly efficient method for the formation of C-S bonds, leading to the synthesis of vinyl and alkyl sulfones. These reactions often proceed with high regioselectivity.

Caption: Workflow for electrochemical C-H sulfonylation.

Detailed Protocol: In an undivided electrochemical cell equipped with a graphite (B72142) plate anode (2 cm x 2 cm) and a platinum plate cathode (2 cm x 2 cm), N,N-dialkyl aniline (B41778) (0.5 mmol) and this compound (1.0 mmol) are dissolved in a mixture of acetonitrile (B52724) and water (9:1, 10 mL). The reaction mixture is electrolyzed under a constant current of 10 mA at room temperature for 3 hours. After completion of the reaction, the acetonitrile is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired ethyl sulfone.

Applications in Drug Development

The ethylsulfonyl group is a valuable pharmacophore in drug design. Its incorporation can enhance a molecule's metabolic stability, solubility, and binding affinity to biological targets. This compound, as a mild and efficient source of the ethylsulfonyl radical, is well-suited for the late-stage functionalization of complex drug-like molecules. [2] An example of a biologically active molecule containing an ethylsulfonyl moiety is found in a series of novel 5-ethylsulfonyl-indazole-3-carboxamides, which have been investigated as dual inhibitors of VEGFR-2 and EGFR, showing potential as antiproliferative agents. [3]The synthesis of these compounds highlights the importance of the ethylsulfonyl group in achieving potent biological activity. [3] Furthermore, the salt form, ethanesulfonic acid sodium salt, can be used in drug formulation to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). [2] Logical Relationship in Drug Discovery Application:

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a highly effective and versatile reagent for the generation of ethylsulfonyl radicals under mild photocatalytic and electrochemical conditions. The subsequent radical reactions, particularly additions to unsaturated systems, provide efficient pathways for the synthesis of a variety of ethyl sulfone-containing molecules. The utility of this methodology extends to the field of drug development, where the introduction of the ethylsulfonyl moiety can lead to improved pharmacological profiles and where the corresponding salt can enhance drug formulation. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]

- 3. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Reactivity of Sodium Ethanesulfinate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical underpinnings of sodium ethanesulfinate's reactivity. Sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na) is a versatile and stable sulfonylating agent with growing importance in organic synthesis and drug discovery. This document elucidates its electronic structure, nucleophilic and radical-based reactivity, and provides detailed experimental protocols for its key transformations.

Core Concepts: Electronic Structure and Reactivity

This compound is an ionic compound consisting of a sodium cation (Na⁺) and an ethanesulfinate anion (CH₃CH₂SO₂⁻). The reactivity of this salt is primarily dictated by the electronic properties of the ethanesulfinate anion.

Electronic Structure: The ethanesulfinate anion features a sulfur atom in a pyramidal geometry with a lone pair of electrons. The negative charge is delocalized between the two oxygen atoms and the sulfur atom. This delocalization contributes to the stability of the anion. Computational studies on related sulfinate anions suggest that the highest occupied molecular orbital (HOMO) is localized on the sulfur atom, making it the primary site for nucleophilic attack.

Dual Reactivity: this compound exhibits versatile reactivity, acting as a nucleophile, an electrophile under certain conditions, and a precursor to the ethylsulfonyl radical.[1] This multifaceted nature makes it a valuable reagent in a wide range of chemical transformations.

Nucleophilic Reactivity of this compound

The sulfur atom of the ethanesulfinate anion is a soft nucleophile, readily participating in substitution reactions with various electrophiles. This nucleophilicity is a cornerstone of its synthetic utility.

S-Alkylation and S-Arylation Reactions

This compound reacts with alkyl and aryl halides to form sulfones, a crucial functional group in many pharmaceutical compounds. The reaction proceeds via a standard Sₙ2 mechanism.

Logical Relationship: Nucleophilic Substitution

References

The Genesis of a Versatile Reagent: The Discovery and History of Sodium Ethanesulfinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na), a seemingly unassuming organosulfur compound, holds a significant place in the synthetic chemist's toolbox. Its journey from a laboratory curiosity to a versatile reagent in organic synthesis, particularly in the burgeoning field of drug discovery, is a testament to the enduring quest for novel reactivity and molecular architecture. This technical guide delves into the discovery and history of sodium ethanesulfinate, providing a comprehensive overview of its synthesis, key experimental protocols, and the evolution of its applications.

The Dawn of Organosulfur Chemistry: A Historical Context

The story of this compound is intrinsically linked to the broader history of organosulfur chemistry, which began to flourish in the 19th century. Early investigations into this class of compounds were often characterized by their potent and frequently unpleasant odors. However, the unique chemical properties of the sulfur atom, with its variable oxidation states and ability to form stable bonds with carbon, spurred continued exploration.

The synthesis of sulfinic acids and their salts, the class of compounds to which this compound belongs, emerged from the broader study of sulfonic acids and their derivatives. While a definitive "discovery" of this compound by a single individual at a specific moment remains elusive in the historical record, its synthesis can be traced back to the development of general methods for the preparation of aliphatic sulfinates.

Early Synthetic Methodologies: The Reduction of Sulfonyl Chlorides

One of the earliest and most fundamental methods for the preparation of sulfinate salts is the reduction of the corresponding sulfonyl chlorides. This approach remains a cornerstone of sulfinate synthesis to this day. Historical records point to the work of various chemists in the early 20th century who explored different reducing agents for this transformation.

A pivotal publication in this area is the 1941 paper by Samuel Smiles and his contemporaries, which detailed the use of sodium sulfite (B76179) (Na₂SO₃) as a reducing agent for sulfonyl chlorides to yield the corresponding sodium sulfinates. While this paper focused on aromatic sulfinates, the underlying principle was readily applicable to their aliphatic counterparts.

Experimental Protocol: Reduction of Ethanesulfonyl Chloride with Sodium Sulfite (A Generalized Historical Method)

This protocol is a representation of the classical approach to synthesizing this compound based on the reduction of ethanesulfonyl chloride.

Materials:

-

Ethanesulfonyl chloride (CH₃CH₂SO₂Cl)

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethanol

Procedure:

-

A solution of sodium sulfite and sodium bicarbonate is prepared in water. The bicarbonate is added to maintain a slightly alkaline pH and neutralize the hydrochloric acid formed during the reaction.

-

Ethanesulfonyl chloride is added dropwise to the stirred aqueous solution of sodium sulfite and sodium bicarbonate. The reaction is typically carried out at a controlled temperature, often between 70-80°C.

-

After the addition is complete, the reaction mixture is stirred for a period to ensure complete reduction.

-

The solution is then cooled, and the this compound is isolated. This can be achieved by concentrating the solution and precipitating the product with a suitable organic solvent like ethanol, in which the inorganic salts are less soluble.

-

The crude this compound is then collected by filtration, washed with ethanol, and dried.

Reaction Stoichiometry:

CH₃CH₂SO₂Cl + Na₂SO₃ + NaHCO₃ → CH₃CH₂SO₂Na + Na₂SO₄ + NaCl + CO₂ + H₂O

Quantitative Data (Illustrative):

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |

| Ethanesulfonyl Chloride | 128.58 | 0.1 | 12.86 | - |

| Sodium Sulfite | 126.04 | 0.12 | 15.12 | - |

| Sodium Bicarbonate | 84.01 | 0.12 | 10.08 | - |

| This compound | 114.10 | - | (Theoretical: 11.41) | (Typical: 70-90) |

Note: The above data is illustrative and actual yields would depend on specific reaction conditions and purification methods.

Logical Workflow for the Historical Synthesis of this compound

Caption: Workflow of the historical synthesis of this compound.

The Evolution of Synthetic Methods

While the reduction of sulfonyl chlorides provided a reliable route to this compound, the latter half of the 20th century and the early 21st century saw the development of more sophisticated and versatile methods for the synthesis of sulfinates in general. These advancements were driven by the increasing demand for sulfonyl-containing compounds in pharmaceuticals and materials science.

Modern approaches often focus on milder reaction conditions, greater functional group tolerance, and the use of more readily available starting materials. These include:

-

Reaction of Organometallic Reagents with Sulfur Dioxide: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can react with sulfur dioxide (SO₂) to form the corresponding sulfinate salts after aqueous workup. This method offers a direct way to introduce the sulfinate group.

-

Oxidation of Thiols: Thiols (R-SH) can be oxidized to sulfinic acids, which can then be neutralized to form the sodium salt. This method is attractive due to the wide availability of thiols.

The Role of this compound in Modern Organic Synthesis

The true value of this compound lies in its reactivity as a nucleophile and as a precursor to the ethanesulfonyl radical. This dual reactivity has made it a valuable building block in a variety of chemical transformations.

Signaling Pathway of this compound in Radical Reactions

A significant application of this compound is in radical chemistry. Upon single-electron oxidation, it generates the ethanesulfonyl radical (CH₃CH₂SO₂•), which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly relevant in the synthesis of complex molecules in drug discovery.

Caption: Generation and reactions of the ethanesulfonyl radical.

Conclusion

The journey of this compound from its conceptual origins in the early explorations of organosulfur chemistry to its current status as a valuable synthetic tool is a compelling narrative of chemical innovation. While the exact moment of its first synthesis may be lost to the annals of chemical history, the principles behind its preparation have been refined and expanded upon, leading to a deeper understanding of its reactivity and a broader range of applications. For researchers and professionals in drug development, a thorough understanding of the history and synthesis of this versatile reagent provides a solid foundation for its effective utilization in the creation of novel and complex molecular architectures.

An In-depth Technical Guide to the Safety and Handling of Sodium Ethanesulfinate

Section 1: Chemical Identification and Physical Properties

This section provides basic identification and physical and chemical properties for Sodium Ethanesulfinate (B1267084).

| Identifier | Value |

| Chemical Name | Sodium Ethanesulfinate |

| Synonyms | Ethanesulfinic acid, sodium salt; sodium ethylsulfinate |

| CAS Number | 20035-08-9[1][2] |

| Molecular Formula | C2H5NaO2S[2] |

| Molecular Weight | 116.12 g/mol [2] |

| Property | Value |

| Physical State | Solid (form not specified) |

| Color | Data not available |

| Odor | Data not available |

| Melting Point | 292°C[1] |

| Boiling Point | 244°C at 760 mmHg[1] |

| Flash Point | 101.4°C[1] |

| Density | 1.372 g/cm³[1] |

| Vapor Pressure | 0.0102 mmHg at 25°C[1] |

| Solubility | Data not available[1] |

| Auto-ignition Temperature | Data not available[1] |

| Decomposition Temperature | Data not available[1] |

Section 2: Hazard Identification and Classification

Comprehensive GHS classification for this compound is not consistently available. One source suggests it is suspected of causing genetic defects and damaging fertility or the unborn child. However, other sources do not provide a GHS classification. Therefore, it is prudent to handle this chemical with care, assuming it may have these and other potential hazards. A related compound, Sodium Methanesulfinate, is classified as harmful if swallowed and causes skin and eye irritation.[3]

| Hazard Statement | Classification |

| H341 | Suspected of causing genetic defects |

| H361 | Suspected of damaging fertility or the unborn child |

Note: The toxicological properties of this compound have not been thoroughly investigated.

Section 3: Handling and Storage

Proper handling and storage procedures are crucial to minimize potential exposure and ensure safety.

Precautions for Safe Handling:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wash hands thoroughly after handling.[4]

Conditions for Safe Storage:

-

Store locked up.

-

Do not store near acids.

Section 4: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation. Use a local exhaust ventilation system. Safety shower and eye wash stations should be available.[3][4] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[3][4] |

| Skin Protection | Wear impervious gloves and protective clothing to prevent skin contact.[3][4] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] |

Section 5: First Aid Measures

In case of exposure, immediate medical attention may be required.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4] |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |

Section 6: Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] |

| Specific Hazards | Combustion may produce hazardous gases, including carbon oxides, sulfur oxides, and sodium oxides. |

| Fire-Fighting Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3] |

Section 7: Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Avoid breathing dust and contact with the substance. Ensure adequate ventilation. Evacuate personnel to a safe area.[3] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3] |

| Containment and Cleaning | Sweep up and shovel into suitable containers for disposal. Avoid generating dust. Clean the affected area thoroughly.[3] |

Section 8: Stability and Reactivity

| Aspect | Information |

| Reactivity | Contact with acids liberates very toxic gas. |

| Chemical Stability | Stable under recommended storage conditions. |

| Incompatible Materials | Strong oxidizing agents, strong acids. |

| Hazardous Decomposition Products | Carbon oxides, sulfur oxides, sodium oxides. |

Section 9: Toxicological Information

Detailed toxicological data for this compound is largely unavailable. The available information is summarized below. It is important to handle this chemical as potentially hazardous due to the lack of comprehensive data.

| Test | Result |

| Acute Oral Toxicity | Data not available |

| Acute Dermal Toxicity | Data not available |

| Acute Inhalation Toxicity | Data not available |

| Skin Corrosion/Irritation | Data not available |

| Serious Eye Damage/Irritation | Data not available |

| Respiratory or Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Suspected of causing genetic defects |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child |

| STOT-Single Exposure | Data not available |

| STOT-Repeated Exposure | Data not available |

| Aspiration Hazard | Data not available |

Experimental Protocols: Detailed experimental protocols for the toxicological assessments of this compound are not provided in the reviewed safety data sheets.

Section 10: Ecological Information

| Aspect | Information |

| Toxicity to Fish | Data not available[1] |

| Toxicity to Daphnia | Data not available[1] |

| Toxicity to Algae | Data not available[1] |

| Persistence and Degradability | Data not available |

| Bioaccumulative Potential | Data not available |

| Mobility in Soil | Data not available |

Section 11: Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Workflow for safe handling and storage of this compound.

Caption: First aid procedures for different routes of exposure to this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Sodium Ethanesulfinate from Ethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of sodium ethanesulfinate (B1267084) via the reduction of ethanesulfonyl chloride. Sodium sulfinates are versatile and valuable building blocks in organic synthesis, serving as precursors for a wide range of organosulfur compounds such as sulfones, sulfonamides, and thiosulfonates.[1] Compared to the more reactive sulfonyl chlorides, sulfinate salts are generally odorless, less sensitive to moisture, and easier to handle, making them advantageous reagents in drug development and chemical research.[1] The most common and straightforward method for their preparation is the reduction of the corresponding sulfonyl chloride using reagents like sodium sulfite (B76179) or sodium metabisulfite (B1197395).[1][2] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods.

Reaction Scheme

The synthesis proceeds via the reduction of the sulfonyl chloride functional group to a sulfinate salt.

A simplified representation of the reaction.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of sulfinate salts from sulfonyl chlorides.[1][3][4]

Materials and Equipment:

-

Reagents:

-

Ethanesulfonyl chloride (C₂H₅SO₂Cl)

-

Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)

-

Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) for pH adjustment

-

Deionized water

-

Anhydrous ethanol (B145695)

-

-

Equipment:

-

Four-necked round-bottom flask

-

Mechanical or magnetic stirrer

-

Thermometer

-

Reflux condenser

-

Dropping funnel

-

Nitrogen gas inlet and bubbler

-

Heating mantle

-

pH meter or pH indicator strips

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Detailed Methodology

-

Reaction Setup:

-

In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and nitrogen inlet, prepare a solution of the reducing agent. For example, dissolve sodium sulfite in deionized water. A buffer, such as sodium bicarbonate, can also be added at this stage.[1] An alternative with higher solubility is using sodium metabisulfite.[3]

-

Begin stirring the mixture and gently heat it to 60-70°C under a steady, slow stream of nitrogen.[3]

-

-

Addition of Ethanesulfonyl Chloride:

-

Place the ethanesulfonyl chloride in a dropping funnel.

-

Slowly add the ethanesulfonyl chloride dropwise to the heated sulfite solution over a period of 30-60 minutes. Maintain the reaction temperature between 60-70°C.[3] Ethanesulfonyl chloride is a reactive compound and should be handled with care in a fume hood.[5]

-

-

pH Control and Reaction Monitoring:

-

During the addition, the pH of the reaction mixture will decrease due to the formation of acidic byproducts.

-

Monitor the pH and maintain it within a range of 8-9 by adding a solution of sodium hydroxide or sodium bicarbonate as needed.[3]

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Product Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

If any solids (unreacted starting material or byproducts) are present, filter the solution.

-

Transfer the clear filtrate to a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator until a significant amount of white precipitate (primarily inorganic salts like sodium chloride) is formed.[3]

-

-

Purification:

-

To the concentrated slurry, add a sufficient volume of anhydrous ethanol to precipitate the desired sodium ethanesulfinate while keeping the more soluble inorganic salts in solution.[1][3]

-

Stir the ethanol mixture vigorously for 15-20 minutes.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

-

Dry the purified this compound in a vacuum oven to obtain a fine, white, crystalline solid.

-

Data Presentation

The following table summarizes representative quantitative data adapted from analogous sulfinate synthesis protocols.[3][4]

| Parameter | Value | Notes |

| Reactants | ||

| Ethanesulfonyl Chloride | 1.0 eq | |

| Sodium Sulfite | 1.5 - 2.0 eq | An excess of the reducing agent is typically used. |

| Sodium Bicarbonate | 1.0 - 1.5 eq | Used as a buffer to maintain pH.[1] |

| Reaction Conditions | ||

| Solvent | Water | Ethanol may be added as a co-solvent.[4] |

| Temperature | 60 - 80 °C | [1][3] |

| Reaction Time | 2 - 4 hours | Includes addition time and subsequent stirring. |

| pH | 8 - 9 | Maintained by adding a base like NaOH.[3] |

| Outcome | ||

| Typical Yield | 80 - 90% | Yields can be high for this type of reaction.[4] |

| Appearance | White Crystalline Solid | After purification and drying. |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 3. guidechem.com [guidechem.com]

- 4. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

Application Notes and Protocols for the Synthesis of Ethyl Sulfones using Sodium Ethanesulfinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of ethyl sulfones, focusing on the nucleophilic substitution reaction of sodium ethanesulfinate (B1267084) with an alkyl halide. The protocol is designed to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Sulfones are a class of organosulfur compounds with the general structure R-S(=O)₂-R'. The sulfone group is a key structural motif in a variety of pharmaceuticals, agrochemicals, and polymers due to its metabolic stability and ability to participate in hydrogen bonding. This application note details the synthesis of a representative ethyl sulfone, diethyl sulfone, via the reaction of sodium ethanesulfinate with ethyl bromide. The described methodology is a robust and versatile approach for the formation of C-S bonds.[1][2]

Reaction Principle

The synthesis of diethyl sulfone from this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The sulfinate anion acts as the nucleophile, attacking the electrophilic α-carbon of the ethyl halide and displacing the halide leaving group.

Overall Reaction:

CH₃CH₂SO₂Na + CH₃CH₂Br → CH₃CH₂SO₂CH₂CH₃ + NaBr

Experimental Protocols

This section provides a detailed methodology for the synthesis of diethyl sulfone.

Materials and Reagents

-

This compound (CH₃CH₂SO₂Na)

-

Ethyl Bromide (CH₃CH₂Br)

-

Ethanol (B145695) (EtOH)

-

Deionized Water (H₂O)

-

Diethyl Ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Chloride Solution (Brine)

-

Silica (B1680970) Gel for column chromatography

-

Hexane

-

Ethyl Acetate (B1210297)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Detailed Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water (100 mL).

-

Addition of Alkyl Halide: To the stirring solution, add ethyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Evaporation: Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude diethyl sulfone.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent. Alternatively, if the product crystallizes, it can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[3]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of diethyl sulfone under various reaction conditions. These values are representative and may vary based on the specific experimental setup.

| Entry | Electrophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethyl Bromide | EtOH/H₂O (1:1) | 80 | 6 | 85-95 |

| 2 | Ethyl Iodide | EtOH/H₂O (1:1) | 80 | 4 | 90-98 |

| 3 | Ethyl Bromide | DMF | 100 | 4 | 80-90 |

| 4 | Ethyl Bromide | EtOH/H₂O (1:1) (Microwave) | 120 | 0.5 | 90-97 |

Note: The use of ethyl iodide (a better leaving group than ethyl bromide) generally leads to shorter reaction times and higher yields. Dimethylformamide (DMF) is an alternative polar aprotic solvent that can also be used. Microwave-assisted synthesis can significantly reduce the reaction time.[1]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of diethyl sulfone.

Reaction Mechanism: SN2 Substitution

References

Application Notes and Protocols for Late-Stage Functionalization of N-Heterocycles using Sodium Ethanesulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Late-stage functionalization (LSF) is a paramount strategy in modern drug discovery, enabling the rapid diversification of complex molecular scaffolds to explore structure-activity relationships (SAR) and optimize lead compounds. Among the various methodologies, the Minisci-type radical alkylation of N-heterocycles has emerged as a powerful tool for the direct installation of alkyl groups onto these privileged structures. This document provides detailed application notes and protocols for the use of sodium ethanesulfinate (B1267084), a key component of the Baran Diversinates™ toolbox, in the late-stage ethylation of N-heterocycles.

Sodium ethanesulfinate serves as a convenient and effective precursor to the ethyl radical under oxidative conditions. The resulting C-H functionalization proceeds with a high degree of regioselectivity, targeting the electron-deficient positions of protonated N-heterocycles. This method is characterized by its operational simplicity, broad functional group tolerance, and applicability to a wide range of heterocyclic systems, making it a valuable asset in medicinal chemistry and drug development. While zinc sulfinates have been shown to exhibit enhanced reactivity in some cases, sodium sulfinates remain a cost-effective and readily available option for many applications.[1]

Reaction Principle and Mechanism

The functionalization of N-heterocycles with this compound proceeds via a Minisci-type reaction mechanism. The key steps involve the generation of an ethyl radical, its addition to the protonated heterocycle, and subsequent rearomatization.

-

Protonation of the N-Heterocycle: The reaction is typically carried out under acidic conditions to protonate the nitrogen atom of the heterocycle. This activation step lowers the LUMO of the heterocycle, rendering it more susceptible to nucleophilic attack by the incoming radical.

-

Ethyl Radical Generation: this compound, in the presence of an oxidizing agent such as tert-butyl hydroperoxide (TBHP), undergoes a single-electron transfer (SET) to generate an ethyl radical (Et•) and sulfur dioxide (SO₂).

-

Radical Addition: The nucleophilic ethyl radical adds to an electron-deficient carbon of the protonated N-heterocycle, typically at the C2 or C4 position. This addition forms a radical cation intermediate.

-

Rearomatization: The radical cation intermediate is then oxidized and deprotonated to restore aromaticity, yielding the final ethylated N-heterocycle.

Experimental Data